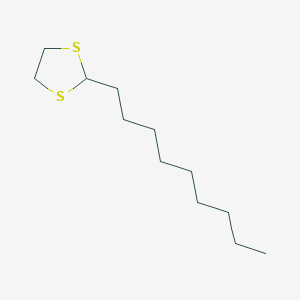![molecular formula C12H21BrO4 B14272352 6-Bromo-2,3-bis(methoxymethyl)-1,4-dioxaspiro[4.5]decane CAS No. 135359-81-8](/img/structure/B14272352.png)
6-Bromo-2,3-bis(methoxymethyl)-1,4-dioxaspiro[4.5]decane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromo-2,3-bis(methoxymethyl)-1,4-dioxaspiro[45]decane is a complex organic compound characterized by a spirocyclic structure This compound features a bromine atom and two methoxymethyl groups attached to a dioxaspirodecane ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2,3-bis(methoxymethyl)-1,4-dioxaspiro[4.5]decane typically involves multi-step organic reactions. One common approach is the bromination of a precursor compound, followed by the introduction of methoxymethyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like Lewis acids to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Quality control measures, including chromatography and spectroscopy, are essential to verify the compound’s identity and purity.
Análisis De Reacciones Químicas
Types of Reactions
6-Bromo-2,3-bis(methoxymethyl)-1,4-dioxaspiro[4.5]decane can undergo various chemical reactions, including:
Oxidation: The methoxymethyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of a dioxaspirodecane derivative.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to create new derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.
Major Products
The major products formed from these reactions include various substituted dioxaspirodecane derivatives, which can be further functionalized for specific applications.
Aplicaciones Científicas De Investigación
6-Bromo-2,3-bis(methoxymethyl)-1,4-dioxaspiro[4.5]decane has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of specialty chemicals.
Mecanismo De Acción
The mechanism of action of 6-Bromo-2,3-bis(methoxymethyl)-1,4-dioxaspiro[4.5]decane depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine atom and methoxymethyl groups can influence the compound’s binding affinity and specificity towards these targets. The spirocyclic structure may also play a role in stabilizing the compound’s interaction with its molecular targets.
Comparación Con Compuestos Similares
Similar Compounds
6-Bromo-1,3-dioxaspiro[4.5]decane: Lacks the methoxymethyl groups, resulting in different chemical properties and reactivity.
2,3-Bis(methoxymethyl)-1,4-dioxaspiro[4.5]decane:
1,6,9-Tri-oxaspiro[4.5]decane: Contains additional oxygen atoms, leading to different chemical behavior and applications.
Uniqueness
6-Bromo-2,3-bis(methoxymethyl)-1,4-dioxaspiro[4.5]decane is unique due to the combination of a bromine atom and methoxymethyl groups within a spirocyclic framework. This unique structure imparts distinct chemical properties, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
135359-81-8 |
|---|---|
Fórmula molecular |
C12H21BrO4 |
Peso molecular |
309.20 g/mol |
Nombre IUPAC |
6-bromo-2,3-bis(methoxymethyl)-1,4-dioxaspiro[4.5]decane |
InChI |
InChI=1S/C12H21BrO4/c1-14-7-9-10(8-15-2)17-12(16-9)6-4-3-5-11(12)13/h9-11H,3-8H2,1-2H3 |
Clave InChI |
QTTXYQAVXCHIED-UHFFFAOYSA-N |
SMILES canónico |
COCC1C(OC2(O1)CCCCC2Br)COC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



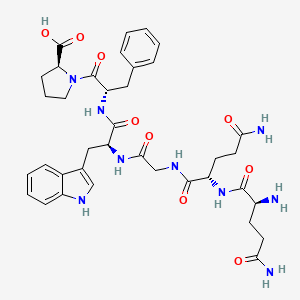
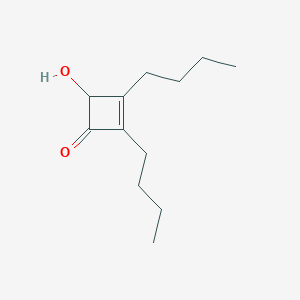
![2-[6-(Diethylamino)hex-4-EN-1-YL]butane-1,4-diol](/img/structure/B14272294.png)
![3,3'-[1,4-Phenylenebis(phenylazanediyl)]diphenol](/img/structure/B14272299.png)

![Trimethyl[4-(4-methylbenzene-1-sulfonyl)but-1-yn-1-yl]silane](/img/structure/B14272319.png)
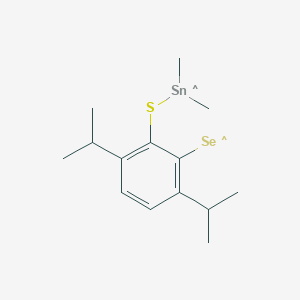

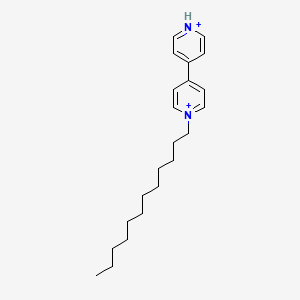
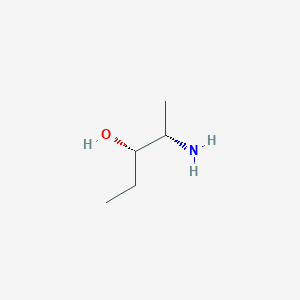

![6-[4-(1,3-Benzothiazol-2-yl)-1,2-dihydro-3H-pyrazol-3-ylidene]-3-methoxy-4-propylcyclohexa-2,4-dien-1-one](/img/structure/B14272360.png)
